molecular formula C13H14N4O2 B12934699 N-(1-(3-Methyl-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)ethyl)benzamide CAS No. 90175-99-8

N-(1-(3-Methyl-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)ethyl)benzamide

Cat. No.: B12934699
CAS No.: 90175-99-8
M. Wt: 258.28 g/mol
InChI Key: YSRIAEKATIKDEU-UHFFFAOYSA-N
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Description

N-(1-(3-Methyl-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)ethyl)benzamide is a chemical compound that belongs to the class of triazine derivatives It is characterized by the presence of a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3-Methyl-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)ethyl)benzamide typically involves the reaction of ammonia, cyanic acid, and urea under acidic or alkaline conditions to form the triazine ring . Another method involves the pyrolysis of urea amine at high temperatures to obtain the desired triazine amide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-(3-Methyl-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)ethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The triazine ring allows for substitution reactions, where different substituents can replace hydrogen atoms on the ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a variety of substituted triazine compounds.

Scientific Research Applications

N-(1-(3-Methyl-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)ethyl)benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is utilized in the synthesis of pigments, pesticides, and dyes.

Mechanism of Action

The mechanism of action of N-(1-(3-Methyl-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)ethyl)benzamide involves its interaction with specific molecular targets. The triazine ring structure allows it to bind to enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Methyl-3-oxo-2,3-dihydro-1,2,4-triazin-4(3H)-yl)acetamide
  • 4-Acetylamino-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine
  • Acetamide, N-(2,5-dihydro-6-methyl-3-oxo-1,2,4-triazin-4(3H)-yl)-

Uniqueness

N-(1-(3-Methyl-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)ethyl)benzamide is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

90175-99-8

Molecular Formula

C13H14N4O2

Molecular Weight

258.28 g/mol

IUPAC Name

N-[1-(3-methyl-5-oxo-4H-1,2,4-triazin-6-yl)ethyl]benzamide

InChI

InChI=1S/C13H14N4O2/c1-8(11-13(19)15-9(2)16-17-11)14-12(18)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,14,18)(H,15,16,19)

InChI Key

YSRIAEKATIKDEU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C(=O)N1)C(C)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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